4-(2,5-Difluorophenyl)oxazolidin-2-one
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Overview
Description
4-(2,5-Difluorophenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are known for their diverse pharmacological properties, particularly their antibacterial activity. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Difluorophenyl)oxazolidin-2-one typically involves the reaction of 2,5-difluoroaniline with glycidol, followed by cyclization to form the oxazolidinone ring. This process can be carried out under mild conditions, often using a base such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Difluorophenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazolidinones, which can have enhanced or modified biological activities .
Scientific Research Applications
4-(2,5-Difluorophenyl)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its role in developing new antibacterial agents.
Industry: Utilized in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(2,5-Difluorophenyl)oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action is similar to other oxazolidinone compounds, making it effective against a range of Gram-positive bacteria .
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: Known for its enhanced activity against resistant bacterial strains.
Cytoxazone: Used as a chiral auxiliary in organic synthesis.
Uniqueness
4-(2,5-Difluorophenyl)oxazolidin-2-one is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity compared to other oxazolidinones .
Properties
Molecular Formula |
C9H7F2NO2 |
---|---|
Molecular Weight |
199.15 g/mol |
IUPAC Name |
4-(2,5-difluorophenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H7F2NO2/c10-5-1-2-7(11)6(3-5)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |
InChI Key |
JWYKLGGKPLXTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)O1)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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